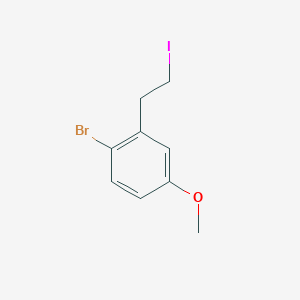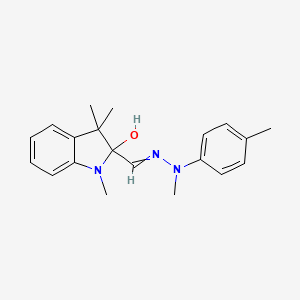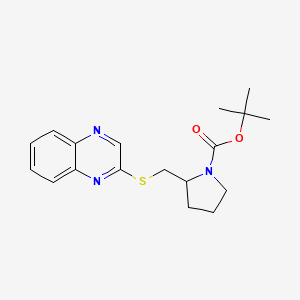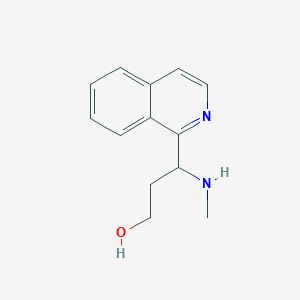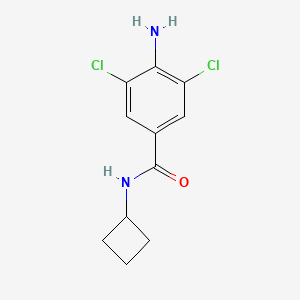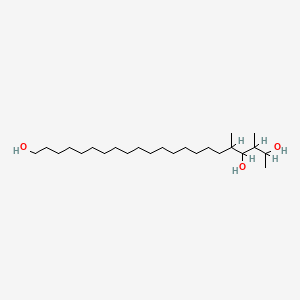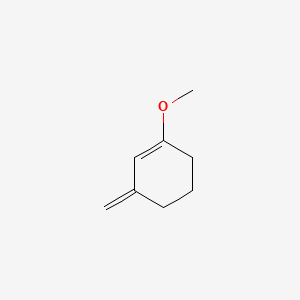
1-Methoxy-3-methylenecyclohexene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-3-methylenecyclohexene is an organic compound with the molecular formula C₈H₁₂O and a molecular weight of 124.1803 g/mol It is a derivative of cyclohexene, featuring a methoxy group and a methylene group attached to the cyclohexene ring
Vorbereitungsmethoden
The synthesis of 1-Methoxy-3-methylenecyclohexene typically involves the reaction of cyclohexanone with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes dehydration to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-Methoxy-3-methylenecyclohexene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methylene group into a methyl group, resulting in the formation of 1-methoxy-3-methylcyclohexane.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids like hydrobromic acid. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-3-methylenecyclohexene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes exploring its role as an intermediate in drug synthesis.
Industry: It is utilized in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Methoxy-3-methylenecyclohexene involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In biological systems, it may interact with enzymes, influencing metabolic pathways and biochemical reactions .
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-3-methylenecyclohexene can be compared with other similar compounds, such as:
1-Methylcyclohexene: This compound lacks the methoxy group, resulting in different chemical properties and reactivity.
3-Methylcyclohexene: Similar to 1-Methylcyclohexene but with the methyl group in a different position, affecting its reactivity and applications.
4-Methylcyclohexene: Another isomer with distinct chemical behavior due to the position of the methyl group.
Eigenschaften
CAS-Nummer |
2773-58-2 |
|---|---|
Molekularformel |
C8H12O |
Molekulargewicht |
124.18 g/mol |
IUPAC-Name |
1-methoxy-3-methylidenecyclohexene |
InChI |
InChI=1S/C8H12O/c1-7-4-3-5-8(6-7)9-2/h6H,1,3-5H2,2H3 |
InChI-Schlüssel |
LCJLBMWGZXUTRM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C)CCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


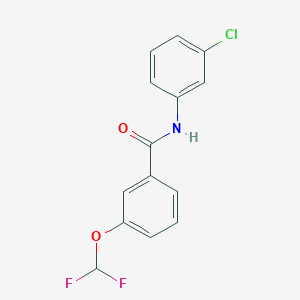

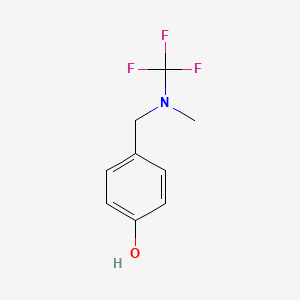
![2-Amino-1-(7-(bromomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13961653.png)

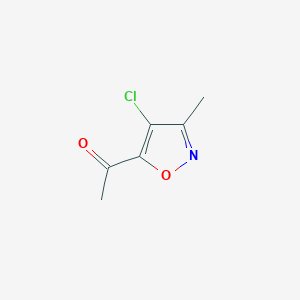

![1-methyl-4-nitro-1H-benzo[d]imidazol-5-amine](/img/structure/B13961686.png)
